molecular formula C19H16N2O B5022302 3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No. B5022302
M. Wt: 288.3 g/mol
InChI Key: VZFDNQHBTQNDRC-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, also known as MBQ-167, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. MBQ-167 has been found to exhibit significant anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of novel cancer therapies.

Mechanism of Action

The exact mechanism of action of 3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is still being investigated, but it is believed to act through the inhibition of various signaling pathways involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating immune and inflammatory responses. Additionally, this compound has been found to inhibit the activity of various kinases involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of targeted cancer therapies. Additionally, this compound has been found to possess anti-angiogenic properties, which may contribute to its anti-tumor effects. In terms of its anti-inflammatory activity, this compound has been found to inhibit the production of various pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is its low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of targeted cancer therapies. Additionally, this compound has been found to possess potent anti-inflammatory activity, making it a potential therapeutic option for inflammatory diseases. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the research and development of 3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one. One area of focus could be the optimization of its synthesis method to improve the yield and purity of the final product. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound, which could aid in the development of more targeted therapies. Furthermore, the potential use of this compound in combination with other anti-cancer or anti-inflammatory agents could also be explored.

Synthesis Methods

3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one can be synthesized using a multi-step process involving the reaction of 2-amino-3-cyanopyridine with a substituted benzaldehyde, followed by cyclization and reduction steps. The purity and yield of the final product can be optimized through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one has been extensively studied for its anti-tumor properties, with several in vitro and in vivo studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. Additionally, this compound has been found to possess potent anti-inflammatory activity, making it a potential therapeutic option for inflammatory diseases such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

(3Z)-3-[(2-methylphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-13-6-2-3-7-14(13)12-15-10-11-21-17-9-5-4-8-16(17)19(22)20-18(15)21/h2-9,12H,10-11H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFDNQHBTQNDRC-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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